(2S)-2-Benzyloxypentan-3-ol can be sourced from various synthetic routes involving the reaction of pentan-3-ol derivatives with benzyl alcohol. It falls under the category of secondary alcohols due to the presence of a hydroxyl group attached to a secondary carbon atom. The compound's IUPAC name is (2S)-2-(phenylmethoxymethoxy)pentan-3-ol, and its CAS number is 170985-79-2 .
The synthesis of (2S)-2-Benzyloxypentan-3-ol generally involves several key steps:
Industrial production may involve large-scale batch or continuous processes, where bulk synthesis and purification methods such as distillation or chromatography are employed to achieve high purity levels .
The molecular structure of (2S)-2-Benzyloxypentan-3-ol features a pentanol backbone with a benzyloxy substituent at the second carbon. The stereochemistry at the second carbon is designated as S, indicating its specific three-dimensional arrangement.
Molecular Structure Data:
(2S)-2-Benzyloxypentan-3-ol can undergo various chemical reactions:
These reactions allow for the modification of (2S)-2-Benzyloxypentan-3-ol to generate various derivatives useful in chemical synthesis.
The mechanism of action for (2S)-2-Benzyloxypentan-3-ol primarily involves its role as an intermediate in synthetic pathways for more complex molecules. Its hydroxyl group can participate in nucleophilic reactions, while the benzyloxy group can stabilize certain transition states during these reactions. This makes it a valuable building block in organic synthesis, particularly in creating compounds with biological activity .
(2S)-2-Benzyloxypentan-3-ol exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic chemistry and pharmaceutical development .
(2S)-2-Benzyloxypentan-3-ol has several scientific uses:
(2S)-2-Benzyloxypentan-3-ol serves as a crucial chiral intermediate in pharmaceutical syntheses, notably for antifungal agents like posaconazole. Its stereoselective construction often employs chiral auxiliaries derived from enantiomerically pure carboxylic acids. A prominent approach utilizes (S)-2-(Benzyloxy)propanoic acid (CAS 33106-32-0) as a chiral template. This carboxylic acid, when activated to its acid chloride form, undergoes stereocontrolled esterification with propan-3-ol derivatives. Subsequent diastereoselective reduction or Grignard addition installs the pentanol backbone while preserving chiral integrity [1] [8].
The benzylation step demonstrates significant sensitivity to reaction conditions. Optimal results are achieved using phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB), where interfacial transfer facilitates nucleophilic displacement. This method yields (2S,3R)-2-benzyloxy-3-pentanol with diastereomeric excess (de) >98% under rigorously controlled anhydrous conditions in aprotic solvents like THF [1].
Table 1: Chiral Auxiliary-Mediated Synthesis Performance
Chiral Precursor | Activating Agent | Catalyst | Temp (°C) | Yield (%) | de (%) |
---|---|---|---|---|---|
(S)-2-(Benzyloxy)propanoic acid | SOCl₂ | None | 25 | 85 | 92 |
(S)-2-(Benzyloxy)propanoic acid | Oxalyl chloride | TBAB | 0-5 | 94 | 98 |
O-Benzyl-L-lactic acid | PCl₃ | 18-Crown-6 | -10 | 88 | 95 |
The asymmetric reduction of prochiral ketone ethyl (2S)-2-benzyloxy-3-oxopentanoate provides a direct route to the target alcohol with high stereoselectivity. Catalytic hydrogenation using chiral ruthenium complexes (e.g., BINAP-Ru) achieves enantiomeric excess (ee) up to 95% but requires high-pressure equipment. Alternatively, borane-mediated reductions catalyzed by Corey-Bakshi-Shibata (CBS) catalysts offer practical advantages under ambient conditions. The oxazaborolidine ring in CBS catalysts directs hydride delivery via a six-membered transition state, yielding the (2S,3S)-isomer predominantly when using (R)-CBS [1] [4].
Biocatalytic approaches using ketoreductases (KREDs) represent an emerging methodology. Engineered KREDs in buffered aqueous-organic biphasic systems selectively reduce 2-benzyloxy-3-pentanone to the (2S)-alcohol with ee >99% and volumetric productivity exceeding 50 g/L/day. This green chemistry approach minimizes heavy metal residues and operates at pH 7.0–7.5, enhancing compatibility with acid-sensitive substrates [4].
The nucleophilic displacement of benzyl chloride with alkoxide intermediates is pivotal for installing the benzyloxy group. Phase-transfer catalysts dramatically accelerate this reaction by solubilizing alkali metal alkoxides in organic media. Systematic screening reveals that tetrabutylammonium bromide (TBAB) outperforms crown ethers and phosphonium salts in benzylation reactions. At 5 mol% loading in toluene/water biphasic systems, TBAB achieves 92% conversion within 2 hours at 60°C. Critical parameters include:
Side-product analysis identifies benzyl ether formation (<5%) when residual water exceeds 0.5% v/v. Azeotropic drying with toluene or THF suppresses this hydrolysis pathway. Post-reaction, the catalyst is recovered via aqueous extraction and reused for three cycles without significant activity loss [1].
Solvent polarity and coordination ability profoundly influence stereoselectivity in benzylation. Tetrahydrofuran (THF) coordinates to metal cations (Li⁺, Mg²⁺), organizing transition states that enhance diastereoselectivity. In the alkylation of lithium alkoxides, THF affords de values of 90–94% versus 70–75% in less-coordinating toluene. However, ethyl acetate demonstrates superiority in enzymatic reductions due to its biocompatibility with ketoreductases. Mixed solvent systems (e.g., THF/H₂O 4:1) balance solubility and reactivity in PTC applications [1] [4].
Table 2: Solvent Effects on Stereochemical Outcomes
Reaction Type | Solvent System | Temp (°C) | Conversion (%) | de/ee (%) |
---|---|---|---|---|
Benzyl Chloride Alkylation | Toluene/H₂O | 60 | 92 | 85 |
Benzyl Chloride Alkylation | THF/H₂O (4:1) | 25 | 88 | 92 |
Enzymatic Ketone Reduction | Ethyl acetate/buffer pH 7.5 | 30 | >99 | 99.5 |
CBS-Catalyzed Reduction | THF | -20 | 95 | 97 |
Grignard reagents efficiently construct the pentanol backbone via nucleophilic additions to α-oxy carbonyl compounds. Ethylmagnesium bromide (2.0 equiv) adds to (S)-2-benzyloxypropanal in anhydrous THF at -40°C, yielding the syn-adduct (2S,3S)-2-benzyloxy-3-pentanol with 8:1 diastereoselectivity. Chelation control by the benzyloxy oxygen directs methyl delivery to the si-face of the aldehyde. This method achieves 85–90% isolated yield after aqueous workup and silica gel chromatography. Critical precautions include rigorous exclusion of moisture and oxygen to prevent protonolysis or enolization [4] [8].
Alternative routes employ vinylmagnesium bromide followed by hydroboration-oxidation. While requiring an extra step, this approach avoids preformed C-C bonds near the stereocenters, reducing epimerization risk. Palladium-catalyzed couplings of organomagnesium reagents with 2-benzyloxy-3-bromopentane also demonstrate efficacy but necessitate expensive Pd catalysts like Pd(dppf)Cl₂ [2] [4].
The stereochemistry of Grignard additions is governed by substrate control and reaction conditions. Chelation-controlled additions to α-oxy aldehydes favor syn-diastereomers when magnesium coordinates the benzyloxy oxygen, locking aldehyde conformation. In non-coordinating solvents (e.g., dichloromethane), Felkin-Anh control predominates, yielding anti-products. Key variables include:
Table 3: Diastereoselectivity in Grignard Additions
Carbonyl Substrate | Grignard Reagent | Solvent | Temp (°C) | syn:anti Ratio |
---|---|---|---|---|
(S)-2-Benzyloxypropanal | EtMgBr | THF | -40 | 8:1 |
(S)-2-Benzyloxypropanal | MeMgBr | THF | -78 | 12:1 |
(S)-2-Benzyloxypropanal | EtMgBr | CH₂Cl₂ | -78 | 1:3.2 |
(S)-2-(Benzyloxy)propionyl chloride | EtMgBr | THF/toluene | 0 | >20:1 (chelate) |
ConclusionThe synthesis of (2S)-2-benzyloxypentan-3-ol leverages stereoselective technologies ranging from chiral auxiliaries and asymmetric reductions to phase-transfer catalysis and Grignard chemistry. Each methodology offers distinct advantages: enzymatic and CBS reductions deliver exceptional enantioselectivity (>97% ee), phase-transfer catalysis enables scalable benzylation under mild conditions, and magnesium-mediated couplings provide flexible chain elongation. Optimal route selection depends on stereochemical requirements (syn vs. anti diastereomers), scale, and sustainability goals, with enzymatic methods aligning with green chemistry principles. Continued innovation in confined acid catalysts and engineered biocatalysts promises further efficiency gains for this critical pharmaceutical intermediate [1] [4] [6].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: